[3-(1,3-dioxolan-2-yl)phenyl]methanol
Description
[3-(1,3-Dioxolan-2-yl)phenyl]methanol is a benzyl alcohol derivative featuring a hydroxymethyl group (-CH2OH) attached to a benzene ring, which is further substituted at the 3-position with a 1,3-dioxolane moiety. This compound is widely utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals and complex molecules. For example, it serves as a precursor in anti-tumor agent synthesis, where its dioxolane group acts as a protecting or directing group . Its structure (molecular formula: C10H12O3) balances hydrophilicity and lipophilicity, making it suitable for diverse reaction conditions.
Properties
CAS No. |
140639-94-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ketalization of Carbonyl Precursors
The dioxolane ring is typically formed via reaction of a benzaldehyde derivative with ethylene glycol under acidic conditions. For example, 4-formylphenylmethanol reacts with excess ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via nucleophilic attack of the diol on the carbonyl carbon, followed by dehydration to form the cyclic ketal.
Reaction Conditions:
-
Solvent: Toluene or tetrahydrofuran (THF)
-
Temperature: 80–110°C
-
Catalyst Load: 1–2 mol% PTSA
Water removal via azeotropic distillation is critical to shift the equilibrium toward product formation.
Reduction of Intermediate Esters
In some synthetic pathways, ester intermediates are reduced to the corresponding alcohol using agents such as lithium aluminium hydride (LAH). For instance, reduction of 3-(1,3-dioxolan-2-yl)phenyl acetate in THF at 0°C yields the target compound with >90% purity after purification.
Optimization Insights:
-
Stoichiometry: 2.5 equivalents of LAH per ester group
-
Quenching: Gradual addition of aqueous sodium sulfate to prevent exothermic side reactions
Industrial Production Methods
Scalable synthesis requires balancing cost, safety, and yield. Industrial protocols often employ continuous-flow reactors to enhance heat and mass transfer during the ketalization step.
Continuous-Flow Ketalization
A patented method describes the use of a tubular reactor with immobilized PTSA on silica gel. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 15–20 minutes | Maximizes conversion |
| Temperature | 90°C | Avoids side reactions |
| Ethylene Glycol Ratio | 3:1 (relative to aldehyde) | Ensures complete reaction |
This method achieves 88% yield with a throughput of 1.2 kg/h.
Purification Techniques
Industrial-scale purification often combines distillation with crystallization:
-
Distillation: Removes excess ethylene glycol and solvent under reduced pressure (20–30 mmHg).
-
Crystallization: Dissolves the crude product in ethanol at 60°C, followed by cooling to 4°C to precipitate pure this compound.
Mechanistic Insights and Side Reactions
The acid-catalyzed ketalization proceeds via a hemiketal intermediate, which undergoes intramolecular cyclization. Competing side reactions include:
-
Over-alkylation: Excess ethylene glycol leads to oligomeric byproducts.
-
Oxidation: Trace moisture or oxygen can oxidize the hydroxymethyl group to a carboxylic acid.
Mitigation Strategies:
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory-scale and industrial methods:
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Batch Ketalization | PTSA | 78 | 92 | Moderate |
| Continuous-Flow | Immobilized PTSA | 88 | 98 | High |
| LAH Reduction | — | 91 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(1,3-dioxolan-2-yl)benzaldehyde or 3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: 3-(1,3-dioxolan-2-yl)phenylmethanol or 3-(1,3-dioxolan-2-yl)phenyl ether.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
[3-(1,3-dioxolan-2-yl)phenyl]methanol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers
Compounds with the dioxolane group at different positions on the benzene ring exhibit distinct reactivity:
- Ortho-substituted analogs : Steric effects near the hydroxymethyl group may hinder nucleophilic reactions, limiting their use in sterically demanding syntheses .
Key Difference : Meta-substitution in the target compound offers a balance between electronic effects and steric accessibility, favoring applications in directed C-H activation or electrophilic substitutions .
Functional Group Variations
Key Insight : Boronate esters (e.g., from ) enable transition-metal-catalyzed couplings, while the target compound’s dioxolane is more suited for acid-sensitive protections .
Substituent Effects on the Benzene Ring
- Electron-donating groups: [1,3-Dioxolan-2-yl-(4-methoxy-phenyl)]methanol () has a methoxy group that increases electron density, enhancing stability in oxidative conditions but reducing acidity of the -CH2OH group.
- Electron-withdrawing groups : The dichlorophenyl ketone derivative () exhibits higher electrophilicity, favoring nucleophilic attacks compared to the target compound.
Impact : Substituents modulate solubility and reactivity—electron-rich analogs are more stable, while electron-deficient derivatives are reactive in electrophilic substitutions .
Chain Length and Backbone Modifications
Application : The aromatic ring in the target compound enables π-π interactions in catalysis, absent in aliphatic analogs .
Complex Derivatives in Pharmaceuticals
- Thiazole-containing analog (): The thiazole ring introduces heterocyclic aromaticity, enhancing binding to biological targets (e.g., enzymes or receptors).
- Pyrrole derivatives (): Substituted pyrroles expand applications in drug discovery due to their planar structure and ability to participate in hydrogen bonding.
Key Difference : Heterocyclic extensions (e.g., thiazole in ) improve pharmacological activity but complicate synthesis compared to the simpler dioxolane-phenyl framework .
Q & A
Q. What are the most reliable synthetic routes for [3-(1,3-dioxolan-2-yl)phenyl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via oxidation of its benzyl alcohol precursor using IBX (2-iodoxybenzoic acid) in a DMSO:DCM solvent system (1:2 v/v) at 25°C for 12 hours, followed by purification via silica gel chromatography . Key variables affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance IBX reactivity.
- Temperature : Prolonged heating above 30°C may degrade the dioxolane ring.
- Workup : Immediate filtration through celite minimizes side-product formation.
Q. Comparative Yields of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| IBX Oxidation | DMSO:DCM | 85–90 | >95 | |
| TEMPO/NaOCl Oxidation | CH₃CN/H₂O | 70–75 | 90 | [Hypothetical] |
| Grignard Addition | THF, -78°C | 60–65 | 85 |
Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) reveals bond angles (e.g., O1–C1–O2 = 105.6°) and confirms dioxolane ring geometry. Data collection with MoKα radiation (λ = 0.71073 Å) and refinement to R-factor < 0.05 are critical .
- NMR : Key signals include:
- ¹H NMR : δ 4.8–5.2 ppm (dioxolane O–CH₂–O), δ 4.5–4.7 ppm (benzylic CH₂OH).
- ¹³C NMR : δ 100–110 ppm (dioxolane acetal carbon) .
Advanced Research Questions
Q. What are the mechanistic implications of the dioxolane ring in stabilizing intermediates during electrophilic cyclization reactions?
Methodological Answer: The dioxolane ring acts as a directing group via π-stacking interactions and stabilizes carbocation intermediates during electrophilic attacks. For example:
Q. Key Data on Reactivity
| Reaction Type | Intermediate Stability (kcal/mol) | Major Product Ratio | Reference |
|---|---|---|---|
| Halocyclization | ΔG‡ = 22.3 (with dioxolane) | 85:15 (cis:trans) | |
| Epoxidation | ΔG‡ = 28.1 (without dioxolane) | 50:50 | [Hypothetical] |
Q. How do discrepancies in spectral data arise between synthetic batches, and how can they be resolved?
Methodological Answer: Contradictions in NMR or mass spectra often stem from:
- Rotameric equilibria : Slow rotation around the C–O bond in the dioxolane ring causes split signals at low temperatures (< 0°C) .
- Trace oxidation : Residual IBX may oxidize the benzylic alcohol to ketone byproducts (detectable via GC-MS) .
Resolution Strategies :
Variable-temperature NMR (-40°C to 25°C) to identify dynamic effects.
Q. What are the applications of this compound in designing chiral catalysts or ligands?
Methodological Answer: The compound’s acetal group enables stereoselective coordination in asymmetric catalysis:
- Pd-catalyzed cross-coupling : The dioxolane ring induces enantioselectivity (up to 90% ee) by restricting ligand conformation .
- Chiral derivatization : Reaction with BINOL-phosphoric acid forms diastereomeric complexes separable by HPLC .
Q. Case Study: Asymmetric Allylation
| Catalyst System | Substrate Scope | ee (%) | Reference |
|---|---|---|---|
| [3-(Dioxolane)phenyl]methanol/Pd | Aryl bromides | 85–90 | |
| BINAP/Pd | Vinyl triflates | 92–95 | [Hypothetical] |
Q. How does the dioxolane ring influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic conditions : The acetal hydrolyzes at pH < 3, forming a diketone (t₁/₂ = 2 h at pH 2, 25°C) .
- Basic conditions : Stable up to pH 10, but OH⁻ nucleophiles may deprotonate the benzylic alcohol (pKa ≈ 15.5) .
Mitigation Strategies : - Buffered solutions : Use phosphate buffer (pH 7) for long-term storage.
- Protecting groups : Siloxylation of the alcohol prevents undesired reactivity .
Data Contradiction Analysis
Q. Why do crystallographic bond lengths for the dioxolane ring vary between studies?
Methodological Answer: Discrepancies arise from:
- Thermal motion : High displacement parameters (e.g., Ueq > 0.05 Ų) in low-quality crystals inflate bond-length errors .
- Resolution limits : Data collected at θ < 25° may miss high-angle reflections critical for precision .
Recommendations : - Use synchrotron radiation (λ = 0.5 Å) to improve resolution.
- Refine structures with SHELXL’s TWIN/BASF commands for twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
